1,3-Dimethyl-5-(3-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 3-methylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carboxylic acid:
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-methanol:
Uniqueness
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a pyrazole ring and a pyrrolidine moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrrolidin-1-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-14(6-8)11-10(7-15)9(2)12-13(11)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
AMTVVXVINZUGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=C(C(=NN2C)C)C=O |
Origin of Product |
United States |
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